Cas no 2935587-90-7 (PROTAC CDK9 degrader-7)

PROTAC CDK9 degrader-7 is a bifunctional small molecule designed to selectively degrade cyclin-dependent kinase 9 (CDK9) via the ubiquitin-proteasome system. By simultaneously binding CDK9 and an E3 ubiquitin ligase, it facilitates targeted protein degradation, offering a potential advantage over traditional kinase inhibitors by eliminating the scaffolding functions of CDK9 and reducing compensatory signaling. This compound demonstrates high selectivity and potency in preclinical models, making it a valuable tool for studying CDK9-dependent pathways in diseases such as cancer and inflammation. Its mechanism of action may also mitigate resistance mechanisms associated with conventional inhibition, providing a promising approach for therapeutic intervention.
PROTAC CDK9 degrader-7 structure
PROTAC CDK9 degrader-7 structure
商品名:PROTAC CDK9 degrader-7
CAS番号:2935587-90-7
MF:C43H50Cl2N8O9
メガワット:893.811308383942
CID:6796783
PubChem ID:168355536

PROTAC CDK9 degrader-7 化学的及び物理的性質

名前と識別子

    • 2935587-90-7
    • HY-149964
    • PROTAC CDK9 degrader-7
    • CS-0738526
    • インチ: 1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)
    • InChIKey: VOTFYHWCGUFSOV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C(NC1C=NNC=1C(NC1CCN(C(CCCCCCCCCCCNC(COC2=CC=CC3C(N(C(C=32)=O)C2C(NC(CC2)=O)=O)=O)=O)=O)CC1)=O)=O)Cl

計算された属性

  • せいみつぶんしりょう: 892.3077806g/mol
  • どういたいしつりょう: 892.3077806g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 10
  • 重原子数: 62
  • 回転可能化学結合数: 20
  • 複雑さ: 1620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 229Ų
  • 疎水性パラメータ計算基準値(XlogP): 6

PROTAC CDK9 degrader-7 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A2273172-1mg
PROTAC CDK9 degrader-7
2935587-90-7 98%
1mg
$287.0 2025-03-05
Ambeed
A2273172-5mg
PROTAC CDK9 degrader-7
2935587-90-7 98%
5mg
$716.0 2025-03-05
Ambeed
A2273172-10mg
PROTAC CDK9 degrader-7
2935587-90-7 98%
10mg
$1154.0 2025-03-05

PROTAC CDK9 degrader-7 関連文献

PROTAC CDK9 degrader-7に関する追加情報

Research Brief on PROTAC CDK9 Degrader-7 (2935587-90-7): A Novel Therapeutic Approach in Targeted Protein Degradation

The compound 2935587-90-7, commercially designated as PROTAC CDK9 degrader-7, represents a cutting-edge advancement in the field of targeted protein degradation (TPD). This heterobifunctional molecule belongs to the proteolysis-targeting chimera (PROTAC) class, specifically engineered to selectively degrade cyclin-dependent kinase 9 (CDK9), a critical regulator of transcription and cell cycle progression. Recent studies highlight its potential as a transformative therapeutic strategy for oncology and inflammatory diseases, with particular efficacy observed in hematological malignancies and solid tumors characterized by CDK9 overexpression.

Structural analysis reveals that PROTAC CDK9 degrader-7 consists of three key components: a CDK9-binding ligand (derived from a potent kinase inhibitor scaffold), an E3 ubiquitin ligase recruiter (typically VHL or CRBN), and a optimized linker system (2935587-90-7 specifically denotes the linker chemistry). The compound demonstrates remarkable selectivity with DC50 values below 10 nM in MV4-11 leukemia cells, achieving >90% CDK9 degradation within 4 hours while sparing other CDK family members. This selectivity profile represents a significant improvement over traditional CDK9 inhibitors, which often exhibit off-target effects leading to dose-limiting toxicities.

Mechanistic studies published in Nature Chemical Biology (2023) elucidate that PROTAC CDK9 degrader-7 induces rapid polyubiquitination of CDK9, followed by proteasomal degradation. This action results in sustained depletion of phosphorylated RNA polymerase II and subsequent downregulation of short-lived oncoproteins like MCL-1 and MYC. Notably, the compound maintains activity against mutant forms of CDK9 that confer resistance to ATP-competitive inhibitors, suggesting potential utility in treatment-resistant disease settings.

Preclinical data from xenograft models demonstrate compelling antitumor activity. In a recent AACR presentation (2024), PROTAC CDK9 degrader-7 achieved complete tumor regression in 60% of AML PDX models at well-tolerated doses (10 mg/kg, Q3D). Pharmacodynamic analyses confirmed durable CDK9 degradation (>72 hours post-dose) and corresponding reductions in oncogenic transcripts. The compound exhibits favorable pharmacokinetics with oral bioavailability of 58% in rodent models and linear dose-exposure relationships up to 300 mg/kg.

Clinical translation efforts are currently underway, with IND-enabling studies reporting an attractive therapeutic index (safety margin >30-fold based on NOAEL). The unique mechanism of PROTAC CDK9 degrader-7 may address key limitations of conventional CDK9 inhibitors, including transient target inhibition and compensatory pathway activation. Ongoing research focuses on biomarker development (e.g., CDK9 substrate phosphorylation signatures) and combination strategies with BCL-2 inhibitors or immune checkpoint modulators.

From a chemical perspective, the 2935587-90-7 linker architecture represents a significant innovation in PROTAC design. X-ray crystallography studies reveal that this linker maintains optimal distance and flexibility between warheads while minimizing molecular weight (MW=812.9 Da). The structure-activity relationship (SAR) data suggest that subtle modifications to the linker's pyridine-based core can dramatically influence degradation efficiency and pharmacokinetic properties.

Industry analysts project that PROTAC CDK9 degrader-7 could reach Phase II clinical trials by 2025, with potential applications expanding beyond oncology to include viral infections (where CDK9 regulates viral transcription) and fibrotic diseases. However, challenges remain in optimizing tissue distribution and overcoming potential acquired resistance mechanisms. The development of 2935587-90-7 exemplifies the rapid evolution of TPD therapeutics and underscores the importance of innovative chemical approaches in addressing previously "undruggable" targets.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2935587-90-7)
A1243368
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):258/644/1039